Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate)
Overview
Description
Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C15H10F6O6S2. It is known for its unique structure, which includes two phenylene groups connected by a methylene bridge and substituted with trifluoromethanesulfonate groups. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) can be synthesized through a multi-step process. One common method involves the reaction of methylenebis(4,1-phenylene) with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Continuous flow reactors may be used to enhance the production rate and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate groups can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The phenylene groups can participate in oxidation and reduction reactions, altering the compound’s electronic properties.
Common Reagents and Conditions
Common reagents used in reactions with methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield methylenebis(4,1-phenylene) bis(amine) derivatives, while oxidation reactions can produce quinone derivatives .
Scientific Research Applications
Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethanesulfonate groups into molecules.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) exerts its effects involves the reactivity of the trifluoromethanesulfonate groups. These groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, modifying the structure and properties of target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) include:
- Methylenebis(4,1-phenylene) bis(sulfonate)
- Methylenebis(4,1-phenylene) bis(benzenesulfonate)
- Methylenebis(4,1-phenylene) bis(methanesulfonate)
Uniqueness
Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) is unique due to the presence of trifluoromethanesulfonate groups, which impart distinct electronic and steric properties. These properties enhance the compound’s reactivity and stability, making it valuable in various scientific and industrial applications .
Biological Activity
Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the formula . It is characterized by a methylene bridge connecting two para-phenylene groups, with trifluoromethanesulfonate functional groups that enhance its solubility and reactivity.
Antimicrobial Activity
Research indicates that derivatives of methylenebis compounds exhibit significant antimicrobial properties. For instance, several studies have demonstrated that benzamide derivatives possess anti-bacterial and anti-fungal activities. Specifically, methylenebis compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus fumigatus .
Table 1: Antimicrobial Activity of Methylenebis Compounds
Compound | Target Organism | Activity | Reference |
---|---|---|---|
Methylenebis(4,1-phenylene) | Staphylococcus aureus | Moderate | |
Benzamide Derivative | Escherichia coli | Significant | |
Fluorinated Compound | Candida albicans | Strong |
Anti-Cancer Potential
Methylenebis compounds have also been investigated for their anti-cancer properties. A study highlighted the ability of related compounds to inhibit mammary carcinogenesis in rat models induced by chemical carcinogens such as DMBA (7,12-dimethylbenz[a]anthracene). The mechanism appears to involve the inhibition of DNA binding by carcinogens, suggesting a chemopreventive role .
Case Study: DMBA-Induced Carcinogenesis
In a controlled study, rats were administered DMBA along with methylenebis derivatives. Results indicated a reduction in the binding of DMBA to DNA in treated rats compared to controls:
- DMBA Alone: 7.2 pmol/mg DNA
- DMBA + Methylenebis Compound: 3.5 pmol/mg DNA
This significant reduction suggests that methylenebis compounds may play a role in cancer prevention through the modulation of carcinogen-DNA interactions .
The biological activity of methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) can be attributed to several mechanisms:
- DNA Interaction : The compound may bind to DNA or interfere with the binding of other harmful agents.
- Enzyme Inhibition : Certain derivatives have been shown to inhibit cytochrome P450 enzymes, which are involved in drug metabolism and can influence the bioavailability of various therapeutic agents .
- Cellular Uptake : The trifluoromethanesulfonate groups enhance solubility and cellular uptake, potentially increasing the compound's efficacy in biological systems.
Properties
IUPAC Name |
[4-[[4-(trifluoromethylsulfonyloxy)phenyl]methyl]phenyl] trifluoromethanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6O6S2/c16-14(17,18)28(22,23)26-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)27-29(24,25)15(19,20)21/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLVLFXYEUFYDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.